4-Methyl-2-[4-(tert-pentyl)phenoxy]aniline
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Overview
Description
4-Methyl-2-[4-(tert-pentyl)phenoxy]aniline is an organic compound with the molecular formula C18H23NO and a molecular weight of 269.38 g/mol . This compound is characterized by the presence of a methyl group, a tert-pentyl group, and a phenoxy group attached to an aniline core. It is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[4-(tert-pentyl)phenoxy]aniline typically involves the reaction of 4-tert-pentylphenol with 4-methyl-2-nitroaniline, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling large quantities of reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[4-(tert-pentyl)phenoxy]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-Methyl-2-[4-(tert-pentyl)phenoxy]aniline is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[4-(tert-pentyl)phenoxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the aniline core can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-[4-(tert-pentyl)phenoxy]aniline: Similar structure but with different substitution patterns.
4-Methyl-2-[4-(tert-butyl)phenoxy]aniline: Similar structure but with a tert-butyl group instead of a tert-pentyl group.
Uniqueness
4-Methyl-2-[4-(tert-pentyl)phenoxy]aniline is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The tert-pentyl group provides steric hindrance, affecting the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
4-methyl-2-[4-(2-methylbutan-2-yl)phenoxy]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-5-18(3,4)14-7-9-15(10-8-14)20-17-12-13(2)6-11-16(17)19/h6-12H,5,19H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGQOTZDXJHBNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OC2=C(C=CC(=C2)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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